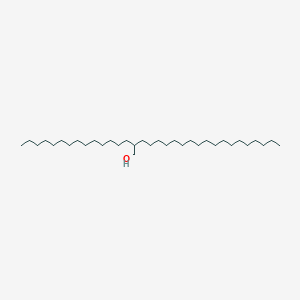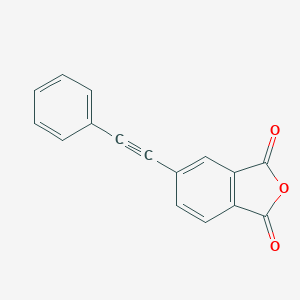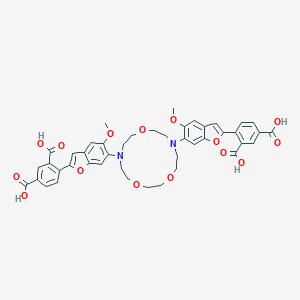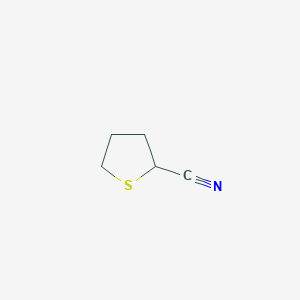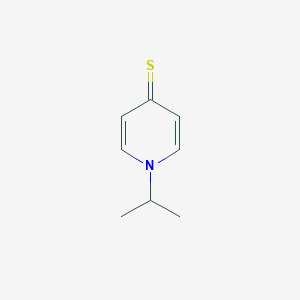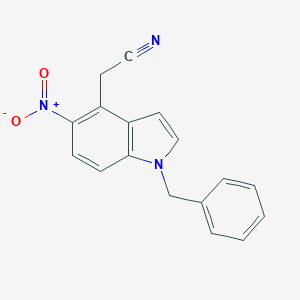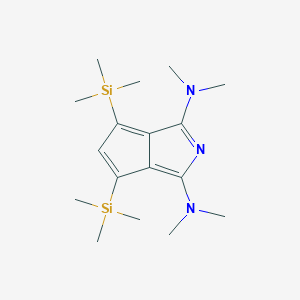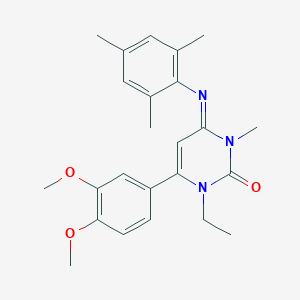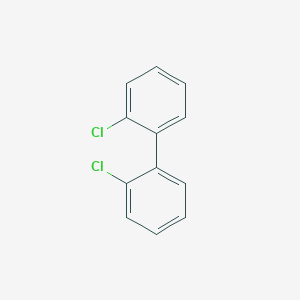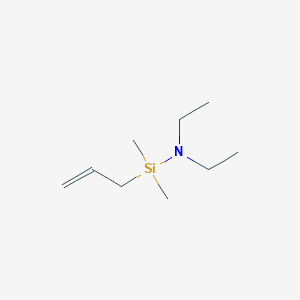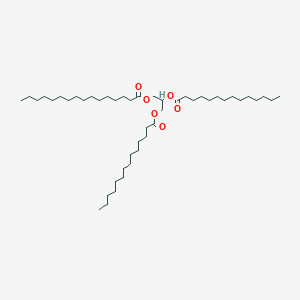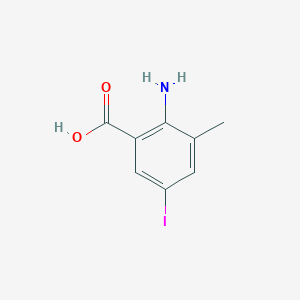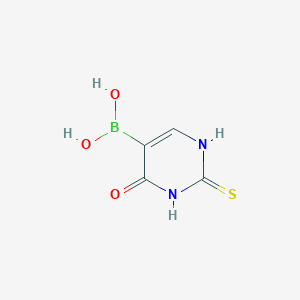
5-Dihydroxyboryl-2-thiouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dihydroxyboryl-2-thiouracil, also known as Bortezomib, is a proteasome inhibitor drug that is used in the treatment of multiple myeloma and mantle cell lymphoma. It is a boronic acid derivative that inhibits the proteasome, which is responsible for the degradation of intracellular proteins. Bortezomib has been approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma.
Wirkmechanismus
5-Dihydroxyboryl-2-thiouracil inhibits the proteasome, which is responsible for the degradation of intracellular proteins. This leads to the accumulation of misfolded and damaged proteins, which can cause cell death. 5-Dihydroxyboryl-2-thiouracil also inhibits the NF-kB pathway, which is involved in the regulation of cell growth and survival. This dual mechanism of action makes 5-Dihydroxyboryl-2-thiouracil an effective treatment for cancer.
Biochemische Und Physiologische Effekte
5-Dihydroxyboryl-2-thiouracil has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of cancer cells. 5-Dihydroxyboryl-2-thiouracil has also been shown to modulate the immune system, which can help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-Dihydroxyboryl-2-thiouracil is a potent inhibitor of the proteasome, which makes it an effective tool for studying the role of the proteasome in various cellular processes. However, 5-Dihydroxyboryl-2-thiouracil can also have off-target effects, which can complicate the interpretation of experimental results. Additionally, 5-Dihydroxyboryl-2-thiouracil can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
Future research on 5-Dihydroxyboryl-2-thiouracil will focus on its potential use in the treatment of other types of cancer, as well as its potential use in combination with other drugs. There is also ongoing research on the development of new proteasome inhibitors that may be more effective than 5-Dihydroxyboryl-2-thiouracil. Additionally, research will focus on the development of new methods for delivering 5-Dihydroxyboryl-2-thiouracil to cancer cells, which may increase its effectiveness and reduce its toxicity. Finally, research will focus on the identification of biomarkers that can predict the response of cancer cells to 5-Dihydroxyboryl-2-thiouracil, which may help to personalize cancer treatment.
Synthesemethoden
5-Dihydroxyboryl-2-thiouracil can be synthesized using a multistep process that involves the reaction of boronic acid with an amino acid derivative. The boronic acid is first converted to a boronic ester, which is then reacted with an amino acid derivative to form a boronate ester. The boronate ester is then hydrolyzed to form the boronic acid derivative, which is purified and used as the active ingredient in 5-Dihydroxyboryl-2-thiouracil.
Wissenschaftliche Forschungsanwendungen
5-Dihydroxyboryl-2-thiouracil has been extensively studied for its potential use in the treatment of various types of cancer. It has been shown to be effective in the treatment of multiple myeloma and mantle cell lymphoma, and is currently being studied for its potential use in the treatment of other types of cancer. 5-Dihydroxyboryl-2-thiouracil has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
CAS-Nummer |
125177-38-0 |
|---|---|
Produktname |
5-Dihydroxyboryl-2-thiouracil |
Molekularformel |
C4H5BN2O3S |
Molekulargewicht |
171.98 g/mol |
IUPAC-Name |
(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C4H5BN2O3S/c8-3-2(5(9)10)1-6-4(11)7-3/h1,9-10H,(H2,6,7,8,11) |
InChI-Schlüssel |
IYECIXPSVBLTTP-UHFFFAOYSA-N |
Isomerische SMILES |
B(C1=CN=C(NC1=O)S)(O)O |
SMILES |
B(C1=CNC(=S)NC1=O)(O)O |
Kanonische SMILES |
B(C1=CNC(=S)NC1=O)(O)O |
Andere CAS-Nummern |
125177-38-0 |
Synonyme |
5-dihydroxyboryl-2-thiouracil |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



